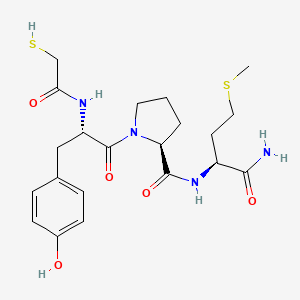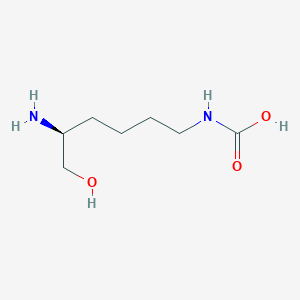![molecular formula C9H12N4O2 B10760784 2-Butyl-5,6-dihydro-1H-imidazo[4,5-D]pyridazine-4,7-dione CAS No. 140199-54-8](/img/structure/B10760784.png)
2-Butyl-5,6-dihydro-1H-imidazo[4,5-D]pyridazine-4,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
These compounds contain a pyridazine ring which bears a ketone
Preparation Methods
The synthesis of 2-Butyl-5,6-Dihydro-1h-Imidazo[4,5-D]Pyridazine-4,7-Dione involves several steps. One common synthetic route includes the cyclization of amido-nitriles . The reaction conditions are typically mild, allowing for the inclusion of various functional groups. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-Butyl-5,6-Dihydro-1h-Imidazo[4,5-D]Pyridazine-4,7-Dione undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include nickel catalysts for cyclization and other reagents for specific functional group transformations . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its interactions with tRNA-guanine transglycosylase, an enzyme involved in the hypermodification of tRNAs .
Mechanism of Action
The mechanism of action of 2-Butyl-5,6-Dihydro-1h-Imidazo[4,5-D]Pyridazine-4,7-Dione involves its interaction with molecular targets such as tRNA-guanine transglycosylase . This enzyme is involved in the exchange of guanine residues in tRNAs, which can affect protein synthesis and other cellular processes . The compound’s effects are mediated through its binding to the active site of the enzyme, inhibiting its activity.
Comparison with Similar Compounds
2-Butyl-5,6-Dihydro-1h-Imidazo[4,5-D]Pyridazine-4,7-Dione is similar to other pyridazinones, such as imidazopyridazine . it is unique in its specific interactions with tRNA-guanine transglycosylase and its potential therapeutic applications . Other similar compounds include 1H-Imidazo[4,5-d]pyridazine-2,4,7-triamine, which has been studied for its high density and performance in various applications .
Properties
CAS No. |
140199-54-8 |
|---|---|
Molecular Formula |
C9H12N4O2 |
Molecular Weight |
208.22 g/mol |
IUPAC Name |
2-butyl-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione |
InChI |
InChI=1S/C9H12N4O2/c1-2-3-4-5-10-6-7(11-5)9(15)13-12-8(6)14/h2-4H2,1H3,(H,10,11)(H,12,14)(H,13,15) |
InChI Key |
DQHJYYALMHIEAH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC2=C(N1)C(=O)NNC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{(4S)-4-Amino-5-[(2-aminoethyl)amino]pentyl}-N'-nitroguanidine](/img/structure/B10760706.png)
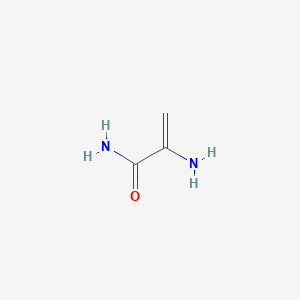
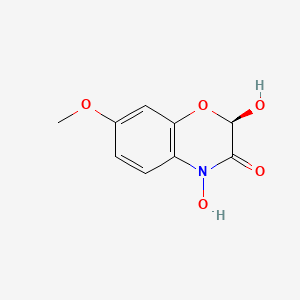
![N-{3-[(12bs)-7-Oxo-1,3,4,6,7,12b-Hexahydroindolo[2,3-A]quinolizin-12(2h)-Yl]propyl}propane-2-Sulfonamide](/img/structure/B10760718.png)
![5-[4-Tert-butylphenylsulfanyl]-2,4-quinazolinediamine](/img/structure/B10760723.png)
![(2R)-2-[[N'-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]butanedioic acid](/img/structure/B10760731.png)
![N-[3-[(1-Aminoethyl)(hydroxy)phosphoryl]-2-(1,1'-biphenyl-4-ylmethyl)propanoyl]alanine](/img/structure/B10760738.png)
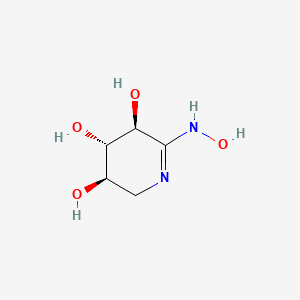
oxovanadium](/img/structure/B10760750.png)
![[Methyltelluro]acetate](/img/structure/B10760756.png)
![(2S)-2-[[N'-(4-amino-4-carboxybutyl)carbamimidoyl]amino]butanedioic acid](/img/structure/B10760759.png)

